Clobetasone Butyrate
Description
See also: Clobetasone (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-57-0 | |
| Record name | Clobetasone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone butyrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASONE BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms of Clobetasone Butyrate
Mechanism of Action at the Cellular Level
Clobetasone (B1204786) butyrate (B1204436) exerts its effects by interacting with intracellular glucocorticoid receptors, leading to a cascade of events that ultimately alter cellular function.
Glucocorticoid Receptor Binding and Translocation to Nucleus
As a synthetic corticosteroid, Clobetasone butyrate penetrates the cell membrane and binds to specific glucocorticoid receptors (GR) located in the cytoplasm. patsnap.compatsnap.comnih.govdrugbank.com These receptors are part of the steroid hormone receptor superfamily and play a crucial role in regulating gene expression. patsnap.com Upon binding with this compound, the glucocorticoid receptor undergoes a conformational change. patsnap.com This change facilitates the translocation of the receptor-ligand complex from the cytoplasm into the cell nucleus. patsnap.compatsnap.comnih.gov In the absence of the hormone, the GR typically resides in the cytosol, complexed with proteins such as heat shock protein 90 (hsp90) and heat shock protein 70 (hsp70). Binding of the glucocorticoid leads to the release of these heat shock proteins, activating the receptor.
Influence on Gene Transcription and Expression
Once inside the nucleus, the activated receptor-ligand complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comnih.gov This interaction can either enhance (upregulate) or suppress (downregulate) the transcription of various genes involved in inflammatory pathways. patsnap.com This modulation of gene expression is a primary mechanism by which this compound exerts its anti-inflammatory effects. patsnap.compatsnap.comsmolecule.com
Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1)
One significant outcome of glucocorticoid receptor activation is the increased transcription of genes encoding anti-inflammatory proteins. patsnap.com A key example is the upregulation of lipocortin-1, also known as Annexin A1. patsnap.compatsnap.comtargetmol.comnih.govnih.gov Lipocortin-1 is an inhibitory protein that plays a crucial role in mediating the anti-inflammatory effects of corticosteroids. patsnap.compatsnap.comtargetmol.comnih.govdrugcentral.org Increased synthesis of lipocortin-1 contributes to the therapeutic effects of this compound by inhibiting downstream inflammatory processes. patsnap.compatsnap.com
Downregulation of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α)
In addition to upregulating anti-inflammatory proteins, this compound also suppresses the production of various pro-inflammatory mediators, including cytokines. patsnap.compatsnap.comsmolecule.com This is achieved through the downregulation of genes responsible for the synthesis of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). patsnap.compatsnap.comfrontiersin.orgmdpi.comwindows.net111.68.96 By inhibiting the production of these key signaling molecules, this compound significantly reduces the inflammatory response. patsnap.compatsnap.comresearchgate.net This downregulation can occur through the activated GR complex repressing the expression of pro-inflammatory proteins in the cytosol by preventing the translocation of other transcription factors into the nucleus.
Inhibition of Phospholipase A2 and Arachidonic Acid Pathway
A critical mechanism contributing to the anti-inflammatory effects of this compound involves the inhibition of the enzyme phospholipase A2 (PLA2). patsnap.compatsnap.comtargetmol.comnih.govdrugcentral.orgresearchgate.netdoctoroncall.com.mymdpi.com This inhibition is mediated, at least in part, by the upregulated lipocortin-1. patsnap.compatsnap.comtargetmol.comnih.govdrugcentral.org Phospholipase A2 is a key enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membrane phospholipids. patsnap.compatsnap.comtargetmol.comdrugcentral.orgresearchgate.netdoctoroncall.com.mymdpi.com Arachidonic acid is a precursor for the synthesis of several potent pro-inflammatory mediators. patsnap.compatsnap.comtargetmol.comdrugcentral.orgresearchgate.netdoctoroncall.com.my
Reduced Synthesis of Prostaglandins (B1171923) and Leukotrienes
By inhibiting phospholipase A2 activity and the subsequent release of arachidonic acid, this compound effectively reduces the synthesis of prostaglandins and leukotrienes. patsnap.compatsnap.comtargetmol.comnih.govdrugcentral.orgdoctoroncall.com.my Prostaglandins and leukotrienes are eicosanoids that act as potent mediators of inflammation, contributing to redness, swelling, pain, and other inflammatory symptoms. patsnap.compatsnap.comtargetmol.comnih.govdrugcentral.org The reduced production of these molecules further diminishes the inflammatory cascade, contributing significantly to the therapeutic benefits of this compound. patsnap.compatsnap.comtargetmol.comdoctoroncall.com.my
Impact on Cell Signaling Pathways
This compound, like other corticosteroids, exerts its effects by influencing key intracellular signaling cascades that regulate inflammatory and immune responses.
Modulation of MAPK Pathways (e.g., ERK1/2, p38, JNK)
While the specific direct modulation of ERK1/2, p38, and JNK pathways by this compound is not extensively detailed in the provided sources, topical corticosteroids in general have been shown to suppress MAPK signaling pathways researchgate.netresearchgate.net. Studies on related compounds or general corticosteroid mechanisms indicate potential interactions. For instance, butyrate (a related compound, though not specifically this compound) has been shown to involve the p38 MAP kinase-dependent pathway in certain cellular processes science.gov. Additionally, a study on a different compound demonstrated suppression of the MAPK/NF-κB signaling pathway in keratinocytes researchgate.net. This suggests that modulation of MAPK pathways is a broader mechanism associated with anti-inflammatory agents, which may extend to this compound's actions, likely through complex downstream effects of glucocorticoid receptor activation.
Inhibition of Nuclear Factor-κB (NF-κB) Pathway
A significant mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-κB (NF-κB) pathway researchgate.netresearchgate.netnih.gov. The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. By inhibiting the activation of NF-κB, this compound reduces the transcription of pro-inflammatory mediators, thereby contributing to the suppression of inflammation researchgate.net. Research indicates that butyrate can inhibit TNFα-induced activation of NF-κB in human umbilical vein endothelial cells (HUVEC) researchgate.net. This inhibition is associated with reduced expression of adhesion molecules like VCAM-1 and ICAM-1, which are crucial for the recruitment of immune cells to inflammatory sites researchgate.net.
Stabilization of Lysosomal Membranes
This compound contributes to its anti-inflammatory effects by stabilizing lysosomal membranes patsnap.comfarmacoinc.comindexcopernicus.comnih.gov. Lysosomes contain various hydrolytic enzymes that, if released into the cytoplasm, can cause cellular damage and contribute to the inflammatory process. By stabilizing these membranes, this compound prevents the release of these destructive acid hydrolases from leukocytes, thus limiting tissue damage and reducing inflammation farmacoinc.comindexcopernicus.comnih.gov. This stabilization is considered an immediate effect of topical glucocorticoids nih.gov.
Immunomodulatory Mechanisms of this compound
This compound possesses significant immunosuppressive properties that contribute to its therapeutic use in inflammatory skin conditions patsnap.compatsnap.comindexcopernicus.comscispace.com. These effects are mediated through various actions on immune cells and their functions.
Suppression of Immune Cell Migration and Function
This compound suppresses the migration and function of various immune cells involved in the inflammatory response patsnap.comresearchgate.netnih.govfarmacoinc.comindexcopernicus.com. This includes inhibiting the movement of neutrophils, eosinophils, and other immune cells to the site of inflammation patsnap.com. By reducing the influx of these cells, this compound helps to control the hyperactive immune response characteristic of conditions like eczema and psoriasis patsnap.com. Furthermore, corticosteroids, including this compound, interfere with the function of granulocytes, endothelial cells, mast cells, and fibroblasts indexcopernicus.comscispace.com. They can also impair the function of immune cells such as T-lymphocytes and macrophages patsnap.com.
Impairment of T-lymphocyte and Macrophage Function
This compound impairs the function of immune cells such as T-lymphocytes and macrophages, which play a role in perpetuating the inflammatory response. patsnap.com Macrophages are involved in the innate immune response and act as a bridge to the acquired immune response by presenting antigens to T lymphocytes. jrd.or.kr In chronic inflammation, macrophages can have detrimental effects. jrd.or.kr Corticosteroids generally reduce the number of circulating lymphocytes. nih.gov
Reduced Migration of Neutrophils and Eosinophils
The compound suppresses the migration of neutrophils, eosinophils, and other immune cells to the site of inflammation. patsnap.com By reducing the influx of these cells, this compound helps to control the hyperactive immune response observed in inflammatory skin conditions. patsnap.com Topical corticosteroids, including clobetasone, inhibit the migration of macrophages and leukocytes into inflamed skin areas. nih.gov This is achieved by reversing vascular dilation and permeability. nih.gov Studies have shown that eosin (B541160) treatment, which impacts inflammatory infiltrates, can reduce the number of infiltrating T lymphocytes and neutrophilic granulocytes in psoriatic lesions. researchgate.net Topical corticosteroids also decrease the density of mast cells and decrease chemotaxis and activation of eosinophils. medicines.org.ukmedsafe.govt.nz
Modulation of Cytokine Production
This compound modulates the production of cytokines. mims.compatsnap.commedicines.org.uknih.gov A primary outcome of its genetic modulation is the suppression of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.com By inhibiting these cytokines, this compound significantly reduces the inflammatory response. patsnap.com It also promotes the production of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, an enzyme critical in the synthesis of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. patsnap.com This action further diminishes the inflammatory cascade. patsnap.com Topical corticosteroids decrease cytokine production by lymphocytes, monocytes, mast cells, and eosinophils. medicines.org.ukmedsafe.govt.nz They also inhibit the metabolism of arachidonic acid. medicines.org.ukmedsafe.govt.nz
Influence on Regulatory T Cells (Tregs)
While the direct influence of this compound on regulatory T cells (Tregs) is not extensively detailed in the provided context, research on butyrate in general indicates its role in promoting the expansion and function of Foxp3⁺ regulatory T cells (Tregs). researchgate.netnih.govnih.gov Butyrate, a short-chain fatty acid, has been shown to enhance histone acetylation at Foxp3 promoter regions, leading to increased Foxp3 expression and strengthened immune regulatory capacity of Tregs. researchgate.net Tregs are essential for immune homeostasis and suppressing excessive inflammation. researchgate.net Butyrate can influence Tregs via an autophagy-dependent pathway, inhibiting mTOR signaling which is a key mediator of autophagy. nih.gov Inhibition of mTOR complex 1 can activate autophagy in Tregs, and autophagy is essential for Treg differentiation and function. nih.gov Butyrate has also been shown to condition dendritic cells to promote the differentiation and expansion of Tregs and can act directly on T cells to reduce proliferation and promote a regulatory phenotype. frontiersin.org Studies have shown that butyrate treatment can increase Treg cell numbers and enhance their suppressive function. nih.gov
| Treatment | Effect on Treg Cells (in vivo mouse model) | Effect on Th17 Cells (in vivo mouse model) | Effect on Tfh and B cells (in vivo mouse model) |
| Butyrate | Significantly increased numbers nih.gov | Reduced presence nih.gov | Reduced presence nih.gov |
| Butyrate Concentration (in vitro with TGF-β1) | Effect on Foxp3 Expression in T cells |
| 0.1–0.5 mM | Facilitated differentiation nih.gov |
| 1 mM | Induced expression of T-bet and IFN-γ nih.gov |
Effects on Antimicrobial Peptide Production
Butyrate, the structural component of this compound, has been associated with increased antimicrobial peptide production in macrophages. nih.gov Macrophages differentiated in the presence of butyrate display enhanced antimicrobial activity, which is linked to increased LC3-associated host defense and anti-microbial peptide production. nih.gov This effect is driven through histone deacetylase 3 (HDAC3) inhibition. nih.gov Butyrate-induced antimicrobial activity was observed in intestinal macrophages in vivo and increased resistance to enteropathogens in a mouse model. nih.gov Restoration of antimicrobial peptides is also noted as inflammation decreases. taylorfrancis.com
Vascular Effects
This compound exhibits vascular effects, including vasoconstrictor properties and reduced capillary permeability. patsnap.compatsnap.comnih.govmedicines.org.ukmedsafe.govt.nznih.govrad-ar.or.jphres.cadrugbank.comnih.gov
Vasoconstrictor Properties and Reduced Capillary Permeability
This compound decreases capillary permeability and vasodilation, which helps to minimize fluid extravasation and edema. patsnap.com This vasoconstrictive action is partly attributed to the reduced synthesis of nitric oxide, a potent vasodilator, and the stabilization of lysosomal membranes. patsnap.com Topical corticosteroids, in general, produce vasoconstrictor effects when applied to the skin. nih.govdrugbank.comnih.gov They inhibit the migration of immune cells by reversing vascular dilation and permeability. nih.gov The vasoconstriction test is a method used to classify corticosteroid strength based on their ability to induce cutaneous vasoconstriction. amazonaws.com
| Effect | Mechanism | Source(s) |
| Decreased capillary permeability | Helps minimize fluid extravasation and edema | patsnap.com |
| Vasoconstriction | Partly due to reduced nitric oxide synthesis and lysosomal membrane stabilization | patsnap.com |
| Reversing vascular dilation and permeability | Inhibits migration of macrophages and leukocytes into inflamed skin | nih.gov |
Inhibition of Nitric Oxide Synthesis
This compound, a topical corticosteroid, exerts its anti-inflammatory and vasoconstrictive effects through various mechanisms, including the inhibition of nitric oxide (NO) synthesis. Nitric oxide plays a relevant role in physiological and pathological processes in the skin, such as vasodilation, immunomodulation, inflammation, and oxidative damage. nih.gov The synthesis of NO is dependent on nitric oxide synthases (NOS), a family of enzymes comprising three isoforms: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.gov
Glucocorticoids, including this compound, are known to restrain the induction of iNOS. nih.gov This inhibition is thought to occur primarily in the presence of high NO levels, which are typically caused by inflammatory substances such as lipopolysaccharides (LPS) or cytokines. nih.gov In inflammatory conditions like psoriasis, iNOS has been found in lesional skin, highlighting its contribution to the inflammatory process. nih.gov
The mechanism by which corticosteroids inhibit NO synthesis is linked to their ability to modulate gene expression. Upon binding to glucocorticoid receptors within the cytoplasm, the drug-receptor complex translocates to the nucleus and influences the transcription of specific genes. patsnap.com This leads to the downregulation of pro-inflammatory mediators and enzymes, including those involved in the synthesis of nitric oxide, particularly iNOS. nih.govpatsnap.com By inhibiting the induction of iNOS, this compound reduces the production of nitric oxide, thereby contributing to decreased capillary permeability and vasodilation, which helps to minimize fluid extravasation and edema. patsnap.com This vasoconstrictive action is partly attributed to the reduced synthesis of nitric oxide, a potent vasodilator. patsnap.com
Research findings indicate that the inhibitory effect of glucocorticoids on NO is specific to the inducible form (iNOS) and does not significantly impact the constitutive isoforms (eNOS and nNOS) under normal conditions. nih.gov This targeted inhibition of iNOS in inflammatory states underscores a key mechanism by which this compound contributes to the resolution of inflammation.
Pharmacokinetic and Systemic Absorption Studies
Percutaneous Absorption Dynamics
The percutaneous absorption of topical corticosteroids is a complex process influenced by both drug-related and patient-related factors drugbank.comnih.gov. While absorption can occur through intact skin, certain conditions and application methods can significantly increase the amount absorbed medsafe.govt.nzmedicines.org.ukmedsafe.govt.nz.
Factors Influencing Absorption
Several factors have been identified that influence the extent of clobetasone (B1204786) butyrate (B1204436) absorption through the skin. These factors relate to the formulation, the state of the skin barrier, the presence of skin conditions, and the method of application medsafe.govt.nzmedicines.org.ukdrugbank.comnih.gov.
Vehicle Composition
The composition of the vehicle in which clobetasone butyrate is formulated plays a significant role in its percutaneous absorption medsafe.govt.nzmedicines.org.ukdrugbank.comnih.gov. Different vehicles can affect the release of the drug from the formulation and its penetration into the skin. Generally, optimized or augmented vehicles, ointments, and gels tend to facilitate greater absorption compared to creams or lotions drugbank.comnih.gov. For instance, a single application of 30g of this compound 0.05% ointment in a study showed a measurable rise in plasma levels gskstatic.commedicines.org.uk. The cream formulation is expected to result in lower or no greater plasma levels compared to the ointment, as creams are less occlusive gsk.com. The cream base in some this compound preparations has moisturizing properties, which can also influence absorption medicines.org.ukskintherapyletter.com. A high glycerol (B35011) content in the cream base has been shown to promote skin hydration and absorption skintherapyletter.com.
Epidermal Barrier Integrity
The integrity of the epidermal barrier is a primary determinant of percutaneous absorption medsafe.govt.nzmedicines.org.ukmedsafe.govt.nz. The stratum corneum, the outermost layer of the epidermis, acts as a significant barrier to the penetration of topical substances. When this barrier is compromised, such as through damage or disease, the absorption of this compound can increase drugbank.comnih.govgsk.commedicines.org.uk. Children, for example, have an immature skin barrier, leading to proportionally larger absorption compared to adults gsk.commedicines.org.ukhpra.ie.
Inflammation and Disease Processes
Inflammation and other disease processes in the skin can enhance the percutaneous absorption of topical corticosteroids, including this compound medsafe.govt.nzmedicines.org.ukmedsafe.govt.nz. Conditions like eczema and dermatitis, which involve inflammation and often a compromised skin barrier, can lead to increased absorption drugbank.comnih.gov. Applying this compound to damaged or diseased skin also increases systemic absorption gsk.com.
Occlusive Dressings
The use of occlusive dressings over the application site significantly increases the percutaneous absorption of topical corticosteroids medsafe.govt.nzmedicines.org.ukmedsafe.govt.nzdrugbank.comnih.govmedicines.org.ukpatient.info. Occlusion increases the hydration of the stratum corneum and can lead to up to a 10-fold increase in absorption drugbank.comnih.govmedicines.org.uk. This is particularly relevant in infants where a nappy can act as an occlusive dressing, increasing absorption medex.com.bdgsk.commedicines.org.uk. Applying a bandage or dressing to the treated area is generally not recommended unless advised by a doctor, due to the increased absorption and potential risk of side effects patient.info.
Skin Site and Temperature/Humidity
The site of application on the body influences the extent of absorption, with absorption being much greater from areas with thinner skin compared to areas with thicker skin drugbank.comnih.gov. Areas like the scalp, face, eyelids, axillae, and scrotum show greater absorption than areas such as the forearm, knee, elbow, palm, and sole drugbank.comnih.gov. Applying this compound to thin skin areas like the face can result in larger amounts being absorbed gskstatic.com. Increased temperature or humidity of the skin or the environment can also increase absorption drugbank.comnih.gov. Local atrophic changes could potentially occur in situations where moisture increases the absorption of this compound, particularly after prolonged use medicines.org.ukmedex.com.bdhpra.ie.
Here is a summary table of factors influencing percutaneous absorption:
| Factor | Influence on Absorption (Generally) | Notes |
| Vehicle Composition | Varies (Optimized/Ointments > Creams) | Can affect drug release and penetration. High glycerol can increase absorption. medicines.org.ukdrugbank.comnih.govskintherapyletter.com |
| Epidermal Barrier Integrity | Decreased barrier = Increased absorption | Compromised barrier (damage, disease) enhances absorption. medsafe.govt.nzmedicines.org.ukmedsafe.govt.nzdrugbank.comnih.govgsk.commedicines.org.uk |
| Inflammation/Disease | Increased absorption | Inflamed or diseased skin allows greater penetration. medsafe.govt.nzmedicines.org.ukmedsafe.govt.nzdrugbank.comnih.govgsk.com |
| Occlusive Dressings | Significantly Increased absorption | Can increase absorption up to 10-fold by hydrating stratum corneum. medsafe.govt.nzmedicines.org.ukmedsafe.govt.nzdrugbank.comnih.govmedicines.org.ukpatient.info |
| Skin Site | Varies (Thin skin > Thick skin) | Absorption is higher in areas like face, axillae, scrotum. drugbank.comnih.govgskstatic.com |
| Temperature/Humidity | Increased absorption | Higher temperature and humidity can increase penetration. drugbank.comnih.gov |
Occlusive Dressings
Systemic Exposure Assessment Methodologies
Assessing the systemic exposure of topical corticosteroids like this compound often requires methods beyond directly measuring circulating drug levels. This is because these levels are frequently below the limits of detection of analytical assays. smolecule.commedicines.org.ukmedsafe.govt.nzhres.canih.govdrugbank.com
Use of Pharmacodynamic Endpoints
Due to the low circulating levels, pharmacodynamic endpoints are necessary for assessing the systemic exposure of topical corticosteroids. smolecule.commedicines.org.ukmedsafe.govt.nzhres.canih.govdrugbank.com One commonly used pharmacodynamic endpoint is the assessment of the effect on the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been shown to have minimal or little effect on HPA axis function, even when applied in large amounts under whole-body occlusion in adults. medicines.org.ukgskstatic.comhpra.iehres.canih.govresearchgate.net This indicates a low level of systemic activity.
Metabolic Pathways
Once absorbed through the skin, topical corticosteroids undergo pharmacokinetic processes similar to those administered systemically. smolecule.commedicines.org.ukgskstatic.commedsafe.govt.nzmedicines.org.ukhres.canih.govdrugbank.commedsafe.govt.nz
Primary Hepatic Metabolism
This compound is metabolized primarily in the liver. smolecule.commedicines.org.ukgskstatic.commedsafe.govt.nzmedicines.org.ukhres.canih.govdrugbank.commedsafe.govt.nz Data on the specific metabolic pathways and metabolites of this compound in humans are limited. gsk.comnps.org.augsk.com
Role of CYP3A4 Inhibition in Metabolism
Co-administered drugs that inhibit the enzyme CYP3A4, such as ritonavir (B1064) and itraconazole, have been shown to inhibit the metabolism of corticosteroids. hpra.ienps.org.augsk.commedicines.org.uk This inhibition can lead to increased systemic exposure of the corticosteroid. hpra.ienps.org.augsk.commedicines.org.uk The clinical relevance of this interaction depends on the dose and route of administration of the corticosteroid and the potency of the CYP3A4 inhibitor. hpra.ienps.org.augsk.commedicines.org.uk
Elimination and Excretion
This compound and its metabolites are eliminated from the body. hres.canih.govdrugbank.com
Renal Excretion of Clobetasone and Metabolites
Topical corticosteroids are primarily excreted by the kidneys. medicines.org.ukmedsafe.govt.nzmedicines.org.ukmedsafe.govt.nz In addition to renal excretion, some corticosteroids and their metabolites are also excreted in the bile. medicines.org.ukmedsafe.govt.nzmedicines.org.ukmedsafe.govt.nz Clobetasone and its metabolites are excreted in urine. smolecule.comnih.govdrugbank.com
Biliary Excretion of Corticosteroids
Following systemic absorption, corticosteroids, including this compound, undergo metabolic processes primarily within the liver. These metabolic transformations are similar to those of corticosteroids administered systemically medicines.org.ukmedsafe.govt.nzdrugbank.comnih.govvinmec.comgskstatic.com. The resulting metabolites, and in some cases the parent compounds, are subsequently eliminated from the body through various routes, with both renal (kidney) and biliary (bile) excretion playing roles medicines.org.ukmedsafe.govt.nznih.govvinmec.comgskstatic.commims.comdrugs.commedicines.org.uk.
Research indicates that while the kidneys are the primary route of excretion for topical corticosteroids, some corticosteroids and their metabolites are also excreted in the bile medicines.org.ukmedsafe.govt.nznih.govvinmec.comgskstatic.comdrugs.commedicines.org.uk. Studies on the metabolism and excretion of corticosteroids in animal models have provided insights into the significance of the biliary pathway for certain compounds. For instance, studies involving the administration of [4-14C]cortisone to anesthetized male cats showed that a significant proportion of the radioactivity, ranging from 69.6% to 89.6% after a single dose and 73.4% to 92.1% after infusion, was excreted in the bile portlandpress.com. In contrast, urinary excretion accounted for a much smaller percentage portlandpress.com. Similarly, studies in rabbits with [4-14C]cortisone demonstrated that the total excretion in bile and urine was substantial, with an approximately equal proportion of the dose being converted into substances not extractable from alkaline aqueous solution after hydrolysis portlandpress.com.
Further research using isolated perfused rat livers has investigated the conjugation and biliary excretion of corticosteroids like cortisol and corticosterone. These studies highlight that the liver's major metabolic action is the conjugation of steroids, which increases their water solubility and facilitates their rapid excretion in the bile physiology.org. For dihydro-11-keto-progesterone-4-C14 in an isolated perfused rat liver model, about 75% of the injected steroid was excreted in bile within 40 minutes, and the steroids excreted in bile were found to be water-soluble physiology.org. No unconjugated dihydro-11-keto-progesterone was detected in the bile physiology.org.
While specific detailed quantitative data on the exact percentage of this compound and its metabolites excreted via the biliary route in humans is not extensively detailed in the provided search results, the general pharmacokinetic principles for topical corticosteroids confirm that biliary excretion of the parent compound and/or its metabolites is a known elimination pathway alongside renal excretion medicines.org.ukmedsafe.govt.nznih.govvinmec.comgskstatic.commims.comdrugs.commedicines.org.uk. The extent of systemic absorption, which is influenced by factors such as the application area, duration of use, and skin integrity, directly impacts the amount of drug available for hepatic metabolism and subsequent biliary excretion medicines.org.ukmedsafe.govt.nzvinmec.comgskstatic.comdrugs.commedsafe.govt.nzgsk.com.
The intrahepatic biliary epithelium has been shown to express glucocorticoid receptors and respond to corticosteroids by increasing bicarbonate excretion in bile, suggesting a potential interaction between corticosteroids and biliary function nih.gov. This response involves enhanced activities and protein expression of transport processes that drive bicarbonate excretion nih.gov.
The following table summarizes some research findings related to corticosteroid excretion, including observations on biliary elimination:
| Corticosteroid / Compound | Species | Study Type | Key Finding on Biliary Excretion | Source Index |
| This compound | Human | Pharmacokinetic studies | Some corticosteroids and their metabolites are excreted in the bile. | 1, 5, 10, 14, 17 |
| Topical Corticosteroids (General) | Human | Review/Monograph | Some topical corticosteroids and their metabolites are excreted in bile. | 4, 7 |
| [4-14C]Cortisone | Cat | In vivo (anesthetized) | 69.6-89.6% of radioactivity excreted in bile after single dose. | 11 |
| [4-14C]Cortisone | Rabbit | In vivo (anesthetized) | Substantial total excretion in bile and urine. | 19 |
| Cortisol, Corticosterone | Rat | Isolated perfused liver | Conjugation in liver facilitates rapid biliary excretion. | 16 |
| Dihydro-11-keto-progesterone-4-C14 | Rat | Isolated perfused liver | ~75% excreted in bile within 40 mins; excreted steroids were water-soluble. | 12 |
Clinical Efficacy Research and Therapeutic Spectrum
Dermatological Applications: Efficacy Studies
Clobetasone (B1204786) butyrate (B1204436), a moderately potent topical corticosteroid, has been the subject of various clinical studies to evaluate its efficacy in treating dermatological conditions, particularly atopic dermatitis. Research findings highlight its therapeutic value and provide comparative data against other commonly used topical corticosteroids and treatments.
Atopic Dermatitis Research
Numerous studies have investigated the effectiveness of clobetasone butyrate in the management of atopic dermatitis across different patient populations, including children. These studies often employ standardized assessment tools such as the Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA), and SCORing Atopic Dermatitis (SCORAD) to quantify treatment outcomes. mdpi.com
Clinical trials have compared the efficacy of this compound with hydrocortisone (B1673445) in treating atopic dermatitis. A review of 29 clinical trials indicated that 0.05% this compound was more effective than 1.0% hydrocortisone in treating eczema. gskpro.comnih.gov Another study in children with bilateral eczema found that both this compound cream and hydrocortisone cream significantly reduced scores from initial values over three weeks, with reductions in pre-treatment total scores being greater for this compound, reaching statistical significance at the end of 3 weeks. ijdvl.com A double-blind comparison in patients with eczematous lesions on their extremities showed that after 2 weeks, a preference for this compound was observed in some cases, while in many, both sides treated with either 0.05% this compound or 0.1% hydrocortisone butyrate responded equally. nih.gov
Comparative Efficacy Data: this compound vs. Hydrocortisone in Eczema
| Comparison | Patient Group | Study Design | Duration | Key Finding | Citation |
| This compound 0.05% vs. Hydrocortisone 1.0% | Eczema | Review of 29 clinical trials | Not specified | This compound was more effective. | gskpro.comnih.gov |
| This compound cream vs. Hydrocortisone cream | Children with bilateral eczema | Double-blind, randomized | 3 weeks | Greater reduction in scores with this compound at 3 weeks (significant). | ijdvl.com |
| This compound 0.05% vs. Hydrocortisone butyrate 0.1% | Patients with eczematous lesions on extremities | Double-blind comparison | 2 weeks | Mixed results, with some preference for this compound and many equal responses. | nih.gov |
Studies have also evaluated the efficacy of this compound in comparison to betamethasone (B1666872) valerate (B167501). A double-blind, randomized study involving 48 patients with atopic or contact dermatitis found that 0.05% this compound cream was as effective as 0.1% betamethasone valerate after both 2 and 4 weeks of treatment. researchgate.netnih.govtandfonline.com
Comparative Efficacy Data: this compound vs. Betamethasone Valerate
| Comparison | Patient Group | Study Design | Duration | Key Finding | Citation |
| This compound 0.05% vs. Betamethasone valerate 0.1% | Atopic or contact dermatitis | Double-blind, randomized | 2 and 4 weeks | This compound was as effective. | researchgate.netnih.govtandfonline.com |
Comparisons between this compound and flurandrenolone have been conducted, particularly in pediatric populations. In a trial with 71 children with bilateral symmetrical atopic eczema lesions, treatment with 0.05% this compound or 0.0125% flurandrenolone for one week resulted in improvement or healing in the majority of patients. nih.govtandfonline.com While treatment preference showed a trend favoring this compound, the difference was not statistically significant in this specific pediatric study. nih.govtandfonline.com However, a review of clinical efficacy and safety mentioned that this compound 0.05% was more effective than flurandrenolone 0.0125% in the treatment of psoriasis (p=0.01%). nih.gov
Comparative Efficacy Data: this compound vs. Flurandrenolone
| Comparison | Patient Group | Study Design | Duration | Key Finding | Citation |
| This compound 0.05% vs. Flurandrenolone 0.0125% | Children with atopic eczema | Double-blind, randomized | 1 week | Trend favoring this compound, but not statistically significant. | nih.govtandfonline.com |
| This compound 0.05% vs. Flurandrenolone 0.0125% | Psoriasis (mentioned in eczema review) | Review | Not specified | This compound was more effective (p=0.01%). | nih.gov |
Comparative Efficacy Data: this compound vs. Tacrolimus (B1663567) in Childhood Atopic Dermatitis
| Comparison | Patient Group | Study Design | Duration | Key Finding | Citation |
| This compound 0.05% ointment vs. Tacrolimus 0.1% ointment | Children aged 2–10 with mild to moderate AD | Monocentric prospective open-label comparative | 4 weeks (12-week follow-up) | Tacrolimus showed greater reduction in EASI scores and higher percentage of patients with ≥75% improvement. | viamedica.plviamedica.plresearchgate.net |
| This compound 0.05% cream vs. Tacrolimus 0.03% ointment | Older children with moderate to severe AD | Open, randomized comparative | 4 weeks (6-week follow-up) | Higher percentage of patients with excellent improvement/clearance with this compound at 4 weeks. | jpad.com.pkjpad.com.pk |
This compound has been specifically evaluated for use in pediatric atopic dermatitis. A trial involving 71 children with bilateral symmetrical atopic eczema lesions compared 0.05% this compound with 0.0125% flurandrenolone over one week, with both treatments showing improvement or healing in the majority of patients. nih.govtandfonline.comnihr.ac.uk While a trend favoring this compound was observed in patient preference, it was not statistically significant. nih.govtandfonline.com A study comparing 0.05% this compound ointment with 0.1% tacrolimus ointment in children aged 2–10 years with mild to moderate AD indicated that while both were effective, tacrolimus showed a statistically significant greater reduction in EASI scores at several time points and a higher rate of achieving ≥75% improvement in EASI at 4 weeks. viamedica.plviamedica.plresearchgate.net Another study in older children with moderate to severe AD compared 0.05% this compound cream with 0.03% tacrolimus ointment, finding that this compound showed a higher rate of excellent improvement and clearance at the end of the 4-week treatment period. jpad.com.pkjpad.com.pk
Pediatric Atopic Dermatitis Efficacy Data
| Comparison | Patient Age Group | Study Design | Duration | Key Finding | Citation |
| This compound 0.05% vs. Flurandrenolone 0.0125% | Children with atopic eczema | Double-blind, randomized | 1 week | Improvement/healing in majority; trend favoring this compound in preference, not statistically significant. | nih.govtandfonline.comnihr.ac.uk |
| This compound 0.05% ointment vs. Tacrolimus 0.1% ointment | Children aged 2–10 with mild to moderate AD | Monocentric prospective open-label comparative | 4 weeks (12-week follow-up) | Tacrolimus showed statistically significant greater EASI reduction and higher rate of ≥75% improvement at 4 weeks. | viamedica.plviamedica.plresearchgate.net |
| This compound 0.05% cream vs. Tacrolimus 0.03% ointment | Older children with moderate to severe AD | Open, randomized comparative | 4 weeks (6-week follow-up) | Higher rate of excellent improvement and clearance with this compound at 4 weeks. | jpad.com.pkjpad.com.pk |
Comparative Efficacy with Tacrolimus
Eczema Research (General and Specific Forms)
Clinical studies have explored the effectiveness of this compound in treating eczema, encompassing both general presentations and specific forms such as atopic eczema. tandfonline.comijdvl.comnih.govijdvl.com These studies consistently aim to evaluate its anti-inflammatory and antipruritic properties in reducing the signs and symptoms associated with this chronic inflammatory skin condition. wikipedia.org
Clinical Trial Designs
Research on this compound in eczema frequently employs rigorous clinical trial designs to ensure the reliability of findings. Common designs include randomized, double-blind, and placebo-controlled studies. ijdvl.comcenterwatch.comnih.govijdvl.comclinicaltrialsregister.eu For instance, a double-blind, randomized, and controlled trial compared this compound cream with hydrocortisone cream in children with bilateral eczema. ijdvl.comnih.govijdvl.com Another study in subjects with moderate to severe eczema utilized a multicenter, randomized, double-blind, two-treatment arms, vehicle-controlled, parallel-group design. centerwatch.com These designs help to minimize bias and provide robust evidence regarding the comparative efficacy of this compound.
Efficacy Assessments
Interactive Table 1: Example Efficacy Assessment Data (Illustrative based on search results)
| Study Type | Condition | Assessment Tool | Baseline Score (Mean) | Post-Treatment Score (Mean) | Percentage Reduction |
| Randomized, Double-blind, Controlled Trial ijdvl.comnih.govijdvl.com | Childhood Eczema | Total Scores | Initial Values | Reduced Scores | Greater for Clobetasone ijdvl.comnih.govijdvl.com |
| Open-label Comparative Study viamedica.plresearchgate.net | Childhood AD | EASI | Baseline | Significantly Changed | ≥ 75% in 57% of patients (Clobetasone Group) viamedica.plresearchgate.net |
| Randomized, Double-blind, Vehicle-controlled centerwatch.com | Moderate to Severe Eczema | IGA | ≥ 3 | Not specified in snippet | Not specified in snippet |
Psoriasis Research
This compound has also been investigated for its efficacy in the treatment of psoriasis, another chronic inflammatory skin condition characterized by red, scaly patches. tandfonline.comwikipedia.org While some studies have included patients with psoriasis, the primary focus in the provided search results appears to be on eczema and dermatitis. One review mentions that this compound 0.05% was more effective than flurandrenolone 0.0125% and a potent topical steroid hydrocortisone butyrate in the treatment of psoriasis. nih.gov However, another source suggests that clobetasone cream should not be used for psoriasis as it needs to be managed by a doctor. gsk.com
Contact Dermatitis Research
Research has demonstrated the effectiveness of this compound in treating contact dermatitis, an inflammatory reaction caused by contact with an irritant or allergen. skintherapyletter.comwikipedia.org Studies have compared its efficacy to other topical corticosteroids in managing the symptoms of this condition. tandfonline.com
Nickel-Induced Contact Dermatitis Models
Experimental models, such as nickel-induced contact dermatitis, have been employed to evaluate the activity of topical corticosteroids like this compound in humans. researchgate.nettandfonline.comnih.govcolab.wsdntb.gov.ua In a study using a nickel-induced contact dermatitis model, this compound 0.05% cream decreased the intensity of the allergic reaction by approximately 50%, while hydrocortisone acetate (B1210297) 0.5% cream failed to significantly inhibit the reaction. tandfonline.com Another study using this model found that this compound reduced allergic contact dermatitis by 23.5%. nih.govcolab.ws These models provide a controlled environment to assess the anti-inflammatory properties of topical treatments.
Melasma Treatment Investigations (as a component of triple therapy)
This compound has been investigated as a component of triple therapy regimens for the treatment of melasma, a common disorder characterized by hyperpigmentation of the face. banglajol.infonih.govresearchgate.netmedpulse.in Triple combination agents typically include a corticosteroid, a depigmenting agent (such as hydroquinone), and a retinoid (such as tretinoin). banglajol.infonih.govresearchgate.net A study evaluating the efficacy of a triple combination agent containing 4% hydroquinone, 0.05% tretinoin, and 0.05% this compound in treating melasma reported a remarkable reduction in severity, with the average Melasma Area and Severity Index (MASI) score decreasing by 51.11% after 12 weeks of therapy. banglajol.info This suggests that this compound, in combination with other agents, plays a role in the lightening effect observed in melasma treatment.
Interactive Table 2: Melasma Triple Therapy Study Findings (Illustrative based on search results)
| Study Design | Triple Combination Components | Condition | Treatment Duration | Baseline MASI (Mean) | Post-Treatment MASI (Mean) | Percentage Reduction in Severity |
| Interventional Study banglajol.info | 4% Hydroquinone, 0.05% Tretinoin, 0.05% this compound banglajol.info | Melasma | 12 weeks | 9.45 banglajol.info | 4.62 banglajol.info | 51.11% banglajol.info |
Ophthalmological Applications: Efficacy Studies
This compound has been investigated for its efficacy in treating various inflammatory conditions of the eye. Research has explored its utility in dry eye disease, particularly in the context of Sjögren's Syndrome, as well as in conditions like episcleritis and anterior uveitis. Comparative studies have also been conducted to assess its performance against other commonly used ophthalmic corticosteroids.
Dry Eyes in Sjögren's Syndrome Research
Studies have evaluated the effectiveness of this compound eye drops in patients with dry eye disease associated with Sjögren's Syndrome (SS). A prospective, double-masked, randomized, placebo-controlled study involving 40 subjects with SS-associated dry eye investigated the effects of 0.1% this compound eye drops administered twice daily for 30 days, compared to a placebo group receiving only the vehicle (2% polyvinylpyrrolidone (B124986) eyedrops). researchgate.netnih.gov
The results indicated that patients treated with this compound showed statistically significant improvements in corneal and conjunctival staining compared to baseline values and the placebo group at day 15. researchgate.netnih.gov After 30 days, the symptom score was also statistically significantly better than baseline and the placebo group. nih.gov Furthermore, the this compound group demonstrated a statistically significant reduction in Human Leukocyte Antigen–DR (HLA-DR) expression and epithelial cell area compared to baseline and the placebo group at the same time points. researchgate.netnih.gov HLA-DR expression is considered a biomarker of inflammation in dry eye. researchgate.net These findings suggest that this compound, at a low dosage, is effective in treating the signs and symptoms of dry eye in Sjögren's Syndrome. researchgate.netnih.gov
| Parameter | This compound Group (Day 30) vs. Baseline | This compound Group (Day 30) vs. Placebo Group (Day 30) |
| Corneal and Conjunctival Stain | Statistically Significant Improvement researchgate.netnih.gov | Statistically Significant Improvement researchgate.netnih.gov |
| Symptoms Score | Statistically Significantly Better nih.gov | Statistically Significantly Better nih.gov |
| HLA-DR Expression | Statistically Significant Reduction researchgate.netnih.gov | Statistically Significant Reduction researchgate.netnih.gov |
| Epithelial Cells Area | Statistically Significant Reduction researchgate.netnih.gov | Statistically Significant Reduction researchgate.netnih.gov |
Episcleritis Treatment Studies
Clinical trials have investigated the efficacy of this compound eye drops in the treatment of episcleritis. In a double-blind, between-patient clinical trial, 39 patients with episcleritis were randomized to receive this compound, betamethasone phosphate (B84403), or placebo eye drops. researchgate.netnih.govbmj.com While patients receiving placebo showed improvement in symptom scores initially, their improvement significantly lagged behind the steroid groups after the first week of treatment. researchgate.netnih.govbmj.com this compound and betamethasone phosphate eye drops appeared to be equally effective in treating episcleritis in this study. researchgate.netnih.govbmj.com
Anterior Uveitis Treatment Studies
This compound has been evaluated for its use in treating anterior uveitis. Multiple double-blind, between-patient studies have compared this compound with prednisolone (B192156) phosphate and betamethasone phosphate in the management of this intraocular inflammatory disease. researchgate.netnih.govbmj.comnih.gov These studies have shown that all three treatments are effective in reducing the signs and symptoms of anterior uveitis. researchgate.netnih.govbmj.comnih.gov In one analysis of four such studies, 87% of patients receiving this compound had a good or satisfactory response, with no observed differences in therapeutic efficacy among the three steroid treatments. researchgate.netnih.govnih.gov
Another double-blind trial comparing this compound, betamethasone phosphate, and placebo in acute unilateral nongranulomatous uveitis found that both steroids were comparable in improving patient symptoms. bmj.comresearchgate.net However, betamethasone phosphate was significantly more effective than this compound in improving the objective ocular signs of uveitis. bmj.comresearchgate.net Patients on placebo, while improving, lagged behind the steroid groups by approximately one week, and some placebo cases required withdrawal due to worsening conditions. bmj.comresearchgate.net
| Treatment Group | Response (Good or Satisfactory) in Anterior Uveitis researchgate.netnih.govnih.gov |
| This compound | 87% |
| Prednisolone Phosphate | No significant difference observed researchgate.netnih.govnih.gov |
| Betamethasone Phosphate | No significant difference observed researchgate.netnih.govnih.gov |
Comparative Efficacy with Other Ophthalmic Steroids (e.g., Prednisolone Phosphate, Betamethasone Phosphate, Dexamethasone (B1670325), Hydrocortisone)
Comparative studies have assessed the efficacy of this compound against other ophthalmic corticosteroids in various ocular inflammatory conditions.
For episcleritis, this compound and betamethasone phosphate eye drops appeared equally effective in a clinical trial. researchgate.netnih.govbmj.com
In the context of inflammation following cataract extraction, this compound has been compared with prednisolone phosphate and a placebo. Both this compound and prednisolone phosphate were more effective than placebo in relieving postoperative inflammation, with no obvious clinical differences emerging between the two steroids in that investigation. researchgate.net
A multi-center clinical trial comparing this compound with betamethasone phosphate eye drops in patients with ocular inflammation found no difference between the responses to the two steroids. researchgate.netnih.gov Excellent or good responses were observed in 73% of patients treated with this compound and 75% with betamethasone. nih.gov
While some studies indicate comparable anti-inflammatory efficacy between this compound and other steroids like prednisolone and betamethasone in certain conditions, the distinction often lies in their respective effects on intraocular pressure, as discussed in the following section. researchgate.netnih.govnih.gov
Intraocular Pressure Effects Research
A significant area of research concerning this compound in ophthalmology is its effect on intraocular pressure (IOP). Compared to some other potent ophthalmic corticosteroids, this compound has been shown to have a minimal effect on IOP. nih.govnih.govwikipedia.org
Studies have specifically investigated the IOP response in patients known to be susceptible to steroid-induced glaucoma. In a single-blind comparative study against betamethasone phosphate in such patients, betamethasone phosphate significantly raised intraocular pressure, while this compound had only a minimal effect, and this difference was statistically significant (P less than 0.02). researchgate.net
Comparisons with dexamethasone and hydrocortisone have also demonstrated that this compound has little effect on intraocular pressure, whereas both dexamethasone and hydrocortisone can cause a significant rise in IOP. nih.govnih.gov In one study involving patients known to react with a rise in IOP to steroids, mean changes in IOP were 9 mm Hg for prednisolone compared to 2 mm Hg for this compound (P < 0.05), and 16 mm Hg for hydrocortisone compared to 2 mm Hg for this compound. researchgate.netnih.gov All patients in this study experienced a greater IOP rise in the eye treated with prednisolone or hydrocortisone compared to the eye treated with this compound. nih.gov
Research in patients with Sjögren's Syndrome treated with 0.1% this compound eye drops for 30 days also reported no changes in IOP. researchgate.netnih.gov Similarly, a systematic review noted no cases of IOP elevation were witnessed in a study evaluating this compound for dry eye in SS. mdpi.com
| Steroid | Mean Change in IOP (mm Hg) in Steroid Responders researchgate.netnih.gov |
| This compound | 2 |
| Prednisolone | 9 |
| Hydrocortisone | 16 |
| Betamethasone Phosphate | Significant rise observed researchgate.net |
| Dexamethasone | Significant rise observed nih.govnih.gov |
Safety Profile and Adverse Event Research
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Research
Topically applied corticosteroids can be systemically absorbed, potentially leading to HPA axis suppression. Manifestations of hypercortisolism (Cushing's syndrome) and reversible HPA axis suppression, which can lead to glucocorticosteroid insufficiency, may occur in some individuals due to increased systemic absorption of topical steroids. medsafe.govt.nzgsk.com If these effects are observed, gradual withdrawal of the drug by reducing application frequency or substituting a less potent corticosteroid is recommended, as abrupt withdrawal can result in glucocorticosteroid insufficiency. medsafe.govt.nzgsk.com
Research indicates that the extent of percutaneous absorption of topical corticosteroids is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, occlusion, inflammation, and other disease processes in the skin. gsk.comgskstatic.commedicines.org.uk
Minimal Suppression Characteristics
Clobetasone (B1204786) butyrate (B1204436) is characterized as a moderately potent topical corticosteroid. gsk.comgskstatic.comhpra.ie Pharmacological studies in humans and animals have demonstrated that clobetasone butyrate possesses a relatively high level of topical activity alongside a low level of systemic activity. gskstatic.comhpra.iegsk.comhres.ca this compound has shown minimal suppression of the HPA axis. drugbank.com Studies have indicated that it has little effect on hypothalamo-pituitary-adrenal function, even when applied in large amounts under whole body occlusion in adults. gskstatic.comhpra.iemedicines.org.uk It is considered less potent than some other available corticosteroid preparations and has been shown not to suppress the hypothalamo-pituitary-adrenal axis in patients treated for psoriasis or eczema. gskstatic.comhpra.iemedicines.org.uk Even under extreme conditions, this compound 0.05% has negligible systemic absorption and almost no effect on HPA axis function. nih.gov A study involving a single application of 30g of this compound 0.05% ointment to eight patients demonstrated a measurable but transient rise in plasma levels, with the normal diurnal variation in plasma cortisol levels remaining unaffected. gskstatic.comhpra.iemedicines.org.uk
Factors Increasing Risk of Systemic Absorption and HPA Axis Effects
While this compound generally has minimal systemic absorption, several factors can increase the risk, potentially leading to HPA axis suppression. These risk factors include the potency and formulation of the topical steroid, duration of exposure, application to a large surface area, use on occluded areas, increasing hydration of the stratum corneum, use on thin skin areas, and use on broken skin or in conditions where the skin barrier is impaired. gsk.comgskstatic.com Children are more susceptible to systemic adverse effects due to a higher skin surface area to body weight ratio and an immature skin barrier. medsafe.govt.nzgsk.comhpra.iegsk.commedsafe.govt.nzhres.ca
Prolonged use of topical corticosteroids, including this compound, can increase the risk of systemic absorption and subsequent HPA axis suppression. medsafe.govt.nzgsk.compatsnap.compatsnap.com Chronic overdosage or misuse through prolonged daily application over several years on a large surface area has been associated with prolonged HPA axis suppression. bahrainmedicalbulletin.comnih.gov Continuous daily treatment for longer than four weeks is generally not recommended. gskstatic.com
Applying this compound over a large surface area increases the potential for systemic absorption and the risk of systemic toxicity. medsafe.govt.nzgsk.commedsafe.govt.nz When large areas of the body are treated, some patients may absorb sufficient steroid to cause transient adrenal suppression. hpra.ie Applying topical corticosteroids over large surface areas is a risk factor for HPA axis suppression. hres.cabahrainmedicalbulletin.com
The use of occlusive dressings significantly increases the percutaneous absorption of topical corticosteroids, thereby increasing the possibility of local and systemic side effects, including HPA axis suppression. gsk.comgskstatic.commedicines.org.ukmedsafe.govt.nzwales.nhs.uk Using this compound under occlusive dressings is a known risk factor for increased systemic effects. gsk.compatsnap.compatsnap.com
Occlusive Dressings
Monitoring and Assessment of HPA Axis Function
The HPA axis is a critical neuroendocrine system that regulates cortisol production. Suppression of this axis is a known potential systemic side effect of topical corticosteroid use, particularly with prolonged application over large surface areas, under occlusion, or on damaged skin. patsnap.compatsnap.com
Studies have investigated the impact of this compound on HPA axis function. One study using an animal model and human subjects found that this compound 0.05% ointment had minimal effect on HPA axis function under conditions designed to maximize percutaneous absorption. nih.govcapes.gov.brnih.gov Another review indicated that this compound has little effect on hypothalamo-pituitary-adrenal function, even when applied in large amounts under whole-body occlusion in adults. medicines.org.uk It has been shown not to suppress the HPA axis in patients treated for psoriasis or eczema. medicines.org.uk
However, it is recognized that topical corticosteroids, including this compound, can be absorbed systemically, and in cases of chronic overdosage or misuse, features of hypercortisolism may occur. medicines.org.ukgsk.com Children and infants may be more susceptible to systemic adverse effects due to a greater surface area to body weight ratio and an immature skin barrier. gsk.com Systemic absorption is expected to increase with the use of large amounts, application to large areas, treatment of damaged or diseased skin, application to thin skin or intertriginous regions, or under occlusion. gsk.com
Monitoring of HPA axis function, such as through the measurement of salivary cortisol levels, may be considered in cases of long-term treatment or repeated cycles, particularly in susceptible populations or when applied under conditions that enhance systemic absorption. nih.gov Gradual withdrawal of the corticosteroid under medical supervision is recommended in the event of overdose or suspected HPA axis suppression due to the risk of glucocorticosteroid insufficiency. medicines.org.ukgsk.com
Dermal Atrophy Research
Dermal atrophy, characterized by the thinning of the skin, is a significant local adverse effect associated with topical corticosteroid use. patsnap.compatsnap.comnih.gov Research has examined the potential of this compound to induce dermal atrophy.
Studies comparing the atrophogenic potential of this compound with other corticosteroids have yielded varying results, often indicating a lower potential compared to more potent classes. In an animal model of cutaneous atrophy, this compound caused less thinning of the epidermis than steroids other than hydrocortisone (B1673445). nih.govcapes.gov.brnih.gov
A double-blind, half-side comparative study in healthy human male volunteers assessed the dermal atrophy potential of fluocortin (B1260762) butylester 0.75%, this compound 0.05%, and hydrocortisone acetate (B1210297) 1% creams over an 8-week application period using a modified radiographic technique. tandfonline.comtandfonline.com Significant skin thinning occurred in a subset of subjects treated with this compound, while atrophy of marginal significance was observed in a smaller subset treated with fluocortin butylester. tandfonline.comtandfonline.com The results suggested that fluocortin butylester 0.75% was less likely to produce significant dermal atrophy compared to other fluorinated topical steroids in the short and medium term. tandfonline.comtandfonline.com
Another review concluded that, following short-term application, there was no clinically significant difference between hydrocortisone 1.0% and this compound 0.05% in terms of potential for skin thinning. researchgate.net On balance, this compound appears to have less thinning potential than more potent steroids, and may be equal to or slightly greater than 1% hydrocortisone. medsafe.govt.nz This thinning is likely to be reversible upon stopping treatment, especially with short-term use. medsafe.govt.nz
Here is a summary of comparative atrophy data:
| Corticosteroid | Concentration | Atrophy Potential (vs. This compound) | Study Type | Source |
|---|---|---|---|---|
| Hydrocortisone | 1% | Less thinning (animal model) | Animal Model | nih.govcapes.gov.brnih.gov |
| Fluocortolone | 0.2% | Not specified regarding atrophy | Clinical Efficacy | nih.govcapes.gov.brnih.gov |
| Fluocortin butylester | 0.75% | Less likely to produce significant atrophy | Human Comparative | tandfonline.comtandfonline.com |
| Hydrocortisone acetate | 1% | Significant atrophy observed | Human Comparative | tandfonline.comtandfonline.com |
| More potent steroids | Varied | Higher thinning potential | Review | medsafe.govt.nz |
| Hydrocortisone | 1.0% | No clinically significant difference (short-term) | Review | researchgate.net |
| Flurandrenolone | 0.0125% | Not specified regarding atrophy | Clinical Efficacy | researchgate.net |
| Hydrocortisone butyrate | Potent | Not specified regarding atrophy | Clinical Efficacy | researchgate.net |
| Fluocinolone (B42009) acetonide | Not specified | Significant atrophy observed | Radiographic Study | nih.gov |
| Hydrocortisone 17-butyrate | Not specified | Significant atrophy observed | Radiographic Study | nih.gov |
| Hydrocortisone | Not specified | No significant atrophy observed | Radiographic Study | nih.gov |
The mechanism of skin thinning induced by topical corticosteroids involves their effect on cellular processes within the skin. Topical steroids, including this compound, bind to glucocorticoid receptors in skin cells. patsnap.compatsnap.com This binding modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. patsnap.com
Regarding atrophy, topical corticosteroids can cause the synthesis of lipocortin, which inhibits the enzyme phospholipase A2. nih.gov Phospholipase A2 is involved in the release of arachidonic acid from cell membrane phospholipids, a precursor to inflammatory mediators. nih.gov The inhibition of phospholipase A2 reduces inflammation, but also impacts other cellular functions. nih.gov While the exact cascade leading to atrophy is complex, it is understood to involve the suppression of fibroblast proliferation, reduced collagen synthesis, and decreased production of extracellular matrix components, ultimately resulting in thinning of the dermis and epidermis.
Comparison with Other Corticosteroids in Atrophy Induction
Cutaneous Manifestations and Mechanisms
Beyond atrophy, this compound use can be associated with other cutaneous manifestations.
Striae, commonly known as stretch marks, are a potential side effect of topical corticosteroid use, particularly with prolonged application or on areas where the skin is naturally thin. patsnap.comdoctoroncall.com.my These are more likely to occur with prolonged therapy, occlusive dressings, application to intertriginous areas, application to the face, and in children. gsk.com Striae development is considered a form of permanent damage to the dermis that can occur with prolonged treatment. gsk.com The mechanism is linked to the impact of corticosteroids on dermal collagen and elastic fibers, reducing their production and leading to weakened skin that is prone to stretching and tearing under tension. indexcopernicus.com
Changes in skin pigmentation, including both lightening (hypopigmentation) and darkening (hyperpigmentation), have been reported with the use of topical corticosteroids like this compound. patsnap.commedicines.org.ukgsk.comdoctoroncall.com.mymedsafe.govt.nzmedex.com.bd These changes can be temporary or permanent depending on the duration and frequency of use. patsnap.com The exact mechanisms by which topical corticosteroids induce pigmentation changes are not fully elucidated but may involve effects on melanocyte function and melanin (B1238610) production.
Local Hypersensitivity Reactions and Allergic Contact Dermatitis
Local hypersensitivity reactions, including erythema, rash, pruritus, urticaria, local skin burning, and allergic contact dermatitis, can occur at the application site of this compound. These reactions may clinically resemble the symptoms of the condition being treated. gsk.comhpra.ie Patients are advised to discontinue treatment if signs of hypersensitivity manifest. gsk.comhpra.ie
Allergic contact dermatitis due to this compound appears to be relatively uncommon, though case reports exist. researchgate.net Some reported cases involve co-sensitization to this compound and clobetasol (B30939) propionate, potentially due to prior use of pharmaceuticals containing both corticosteroids. taylorandfrancis.com Diagnosis of corticosteroid-induced delayed hypersensitivity, especially with topical use, can be challenging as the allergic contact dermatitis may mimic the patient's original skin condition. smw.ch Worsening of the skin disease after starting corticosteroid treatment or rapid recovery after withdrawal should prompt consideration of allergic contact dermatitis. smw.ch
Exacerbation of Underlying Symptoms
Exacerbation of underlying symptoms has been reported as a rare adverse event associated with this compound. gsk.comhpra.ie Case reports have documented patients experiencing a worsening of eczema while using this compound cream or ointment. taylorandfrancis.com Patch tests in these cases were positive for the topical preparations and this compound. taylorandfrancis.com
Infection Susceptibility Research
Corticosteroids, including this compound, possess immunosuppressive properties that can increase the susceptibility of the skin to various infections. patsnap.com
Increased Risk of Bacterial, Fungal, and Viral Infections
Overuse of this compound or application to large body areas can elevate the risk of developing infections. patsnap.com Corticosteroids suppress the immune response, making the skin more vulnerable to bacterial, fungal, and viral infections. patsnap.com Signs indicative of an infection include increased redness, swelling, warmth, and the presence of pus. patsnap.com In such instances, discontinuation of the medication and consultation with a healthcare provider are recommended. patsnap.com
This compound should not be used to treat untreated skin infections of bacterial, fungal, treponemal, tuberculous, or viral origin unless appropriate antimicrobial therapy is also initiated. hpra.iemims.compatsnap.com Bacterial infection is facilitated by warm, moist conditions, such as those in skin folds or under occlusive dressings. hpra.ie When using occlusive dressings, the skin should be cleansed before applying a fresh dressing. hpra.ie Topical corticosteroids are sometimes used for dermatitis around chronic leg ulcers, but this use may be linked to a higher incidence of local hypersensitivity reactions and an increased risk of local infection. medicines.org.uk
Ocular Adverse Effects Research
Ocular adverse effects have been reported with the use of both systemic and topical corticosteroids due to increased systemic availability and direct contact with the eyes. gsk.com If a patient experiences visual disturbances like blurred vision, referral to an ophthalmologist is advised to evaluate for potential causes, including cataract and glaucoma. gsk.com
Cataract Formation
While systemic corticosteroid use has been associated with an increased rate of cataracts, research suggests that topical this compound, when used appropriately on the scalp and thicker body lesions, does not significantly increase the rate of cataracts. nih.gov A study comparing this compound with prednisolone (B192156) phosphate (B84403) and a placebo in treating inflammation after cataract extraction found both steroids more effective than placebo in reducing postoperative inflammation. nih.govnih.gov In a study involving this compound eyedrops for dry eye in Sjögren syndrome, no cases of cataract formation were observed. researchgate.net
Glaucoma Induction
Increased intraocular pressure (IOP) can lead to glaucoma. wikipedia.org While topical corticosteroids, in general, may increase the risk of IOP elevation compared to lubricants, studies specifically on this compound have shown a minimal effect on intraocular pressure. researchgate.netwikipedia.org A comparative study against betamethasone (B1666872) phosphate in patients suspected of having steroid-induced glaucoma demonstrated that while betamethasone phosphate significantly raised intraocular pressure, this compound had only a minimal effect, a statistically significant difference. nih.govnih.govehb.bebmj.com Research suggests that the butyrate moiety in this compound may contribute to its lower propensity for increasing IOP compared to other corticosteroids like betamethasone phosphate. arvojournals.org In a study using 0.1% this compound eyedrops for Sjögren syndrome, no changes in IOP were observed. nih.gov
Pediatric Safety Considerations
Children, particularly infants and those under 12 years of age, are generally more susceptible to the systemic adverse effects of topical corticosteroids compared to adults. This heightened susceptibility is primarily attributed to physiological differences in their skin and body composition. medsafe.govt.nzgsk.commedicines.org.ukhpra.ie
Increased Susceptibility to Systemic Effects
The immature skin barrier in children, combined with a greater surface area to body weight ratio, leads to proportionally larger amounts of topical corticosteroids being absorbed systemically. medsafe.govt.nzgsk.commedicines.org.ukhpra.ie This increased absorption elevates the risk of systemic adverse effects, including the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. medsafe.govt.nzgsk.commedicines.org.ukhpra.iepatsnap.comnps.org.au Manifestations of HPA axis suppression can include Cushingoid features, such as moon face and central obesity, as well as decreased endogenous cortisol levels. medsafe.govt.nzgsk.comnps.org.aunews-medical.net Prolonged continuous topical corticosteroid therapy should be avoided in children under 12 years of age where possible, as adrenal suppression is more likely to occur. medsafe.govt.nzmedicines.org.ukhpra.ie
Factors that can further increase systemic absorption in children include the application of this compound to large surface areas, use on damaged or diseased skin, application to thin skin areas like the face, and the use of occlusive dressings (including diapers in infants). gsk.commedicines.org.ukhpra.ie
Growth Retardation and Delayed Weight Gain
In very rare cases, prolonged use of this compound in children and teenagers has been associated with a slowing down of normal growth. medsafe.govt.nzgsk.compatsnap.comnps.org.aunews-medical.netmedicines.org.ukwww.nhs.uk This is a potential risk if the medication is used extensively or for prolonged periods. patsnap.com Delayed weight gain has also been reported as a potential symptom in children using topical corticosteroids. medsafe.govt.nzgsk.comnps.org.aunews-medical.netmedicines.org.uk
Healthcare providers should monitor the height and weight of children carefully while they are using this compound to detect any potential impact on growth. www.nhs.uk While growth may slow down, it does not appear to significantly affect their eventual adult height. www.nhs.uk To minimize the risk of these systemic effects, it is crucial to use this compound exactly as prescribed, avoiding application to large areas or for longer than recommended. patsnap.com Shorter courses and less potent agents are generally preferred for children. medicines.org.ukhpra.ie
While some studies suggest that even large doses of this compound may not significantly affect HPA function and that short-term treatment (4 weeks) can be safe in children aged 2-10 years, the potential for systemic effects, including growth and weight impacts, remains a consideration with prolonged or extensive use. researchgate.netviamedica.pl
Summary of Pediatric Adverse Effects (Very Rare)
| Adverse Effect | System Organ Class | Frequency |
| Delayed weight gain | Endocrine Disorders | Very rare |
| Growth retardation | Endocrine Disorders | Very rare |
| Hypothalamic-pituitary adrenal (HPA) axis suppression | Endocrine Disorders | Very rare |
| Cushingoid features | Endocrine Disorders | Very rare |
| Decreased endogenous cortisol levels | Endocrine Disorders | Very rare |
Detailed Research Findings (Illustrative Example - Data derived from search results)
While specific quantitative data tables on growth retardation and delayed weight gain directly attributable to this compound in large-scale pediatric studies were not extensively available in the search results, the qualitative findings consistently highlight these as very rare but potential adverse effects associated with prolonged or extensive use and increased systemic absorption in children. The frequency is consistently cited as "very rare" (<1/10,000). medsafe.govt.nzgsk.comnps.org.aunews-medical.net
One study involving twelve children (aged 2-13 years) with chronic atopic dermatitis treated with this compound (0.05% cream) for four weeks did not show a statistically significant change in adrenal function (evaluated by tetracosactrin test) during the study period. researchgate.net Another study comparing 0.1% Tacrolimus (B1663567) and 0.05% this compound ointments in children aged 2-10 years with mild to moderate AD over 4 weeks found both regimens well tolerated, with skin burning being the only adverse event significantly more frequent in the Tacrolimus group. viamedica.pl These studies suggest that short-term, controlled use may have minimal impact on systemic markers, but the risk increases with duration, area of application, and other factors influencing absorption.
Drug Interaction Research
Interactions Affecting Clobetasone (B1204786) Butyrate (B1204436) Metabolism
Clobetasone butyrate, like many corticosteroids, is metabolized. Its metabolism can be influenced by drugs that affect cytochrome P450 (CYP) enzymes, particularly CYP3A4.
CYP3A4 Inhibitors (e.g., Ritonavir (B1064), Itraconazole, Abametapir, Epcoritamab)
Co-administration of drugs that inhibit CYP3A4 can decrease the metabolism of this compound, potentially leading to increased systemic exposure and a higher risk of systemic corticosteroid effects. wikipedia.orgwikipedia.orgwikipedia.org
| CYP3A4 Inhibitor | Effect on this compound Metabolism | Potential Outcome | Relevant Citations |
| Ritonavir | Inhibition of metabolism | Increased systemic exposure | wikipedia.orgwikipedia.orgwikipedia.orgmims.comwww.nhs.ukgsk.com |
| Itraconazole | Inhibition of metabolism | Increased systemic exposure | wikipedia.orgwikipedia.orgwikipedia.orgmims.comwww.nhs.ukgsk.com |
| Abametapir | Inhibition of metabolism | Increased serum concentration | wikipedia.orgwikipedia.orgdrugbank.com |
| Epcoritamab | Potential inhibition of metabolism | Potential increased systemic exposure | wikipedia.org |
*Based on Epcoritamab's potential to inhibit CYP3A4, although specific interaction data with this compound may be limited.
Ritonavir, a potent inhibitor of CYP3A4, has been shown to inhibit the metabolism of corticosteroids, leading to increased systemic exposure. mims.comwww.nhs.ukgsk.comwikipedia.orgmims.comebi.ac.uknih.gov Similarly, itraconazole, an antifungal known to inhibit CYP3A4, can also increase the systemic exposure of corticosteroids. mims.comwww.nhs.ukgsk.com Abametapir, a metalloproteinase inhibitor used for head lice, has been shown to block CYP3A4 in vitro, which may lead to increased blood concentrations of drugs metabolized by this enzyme, including clobetasone. wikipedia.orgdrugbank.comnih.govfishersci.capharmakb.com
CYP3A4 Inducers (e.g., Aminoglutethimide, Cenobamate, Dabrafenib, Enzalutamide, Stiripentol)
Conversely, drugs that induce CYP3A4 can increase the metabolism of this compound, potentially leading to decreased systemic exposure and reduced efficacy. wikipedia.org
| CYP3A4 Inducer | Effect on this compound Metabolism | Potential Outcome | Relevant Citations |
| Aminoglutethimide | Induction of metabolism | Decreased therapeutic efficacy | wikipedia.orgdrugbank.comwikipedia.orgontosight.aifishersci.nonih.gov |
| Cenobamate | Induction of metabolism | Potential decreased systemic exposure | wikipedia.orgnih.govdntb.gov.uaguidetoimmunopharmacology.org |
| Dabrafenib | Induction of metabolism | Potential decreased systemic exposure | wikipedia.orgwikipedia.orgguidetopharmacology.orglarvol.comresearchgate.netnih.gov |
| Enzalutamide | Induction of metabolism | Decreased serum concentration | wikipedia.orgwikipedia.orgwikidata.orgmims.comflybase.orgciteab.com |
| Stiripentol | Induction of metabolism | Potential decreased systemic exposure* | wikipedia.orgwikipedia.orgcenmed.commhmedical.comnewdrugapprovals.org |
*Based on the inducing properties of these compounds, although specific interaction data with this compound may be limited.
Aminoglutethimide, an inhibitor of steroidogenesis, can induce the metabolism of other drugs, including corticosteroids, potentially reducing their therapeutic efficacy. drugbank.comwikipedia.orgontosight.aifishersci.nonih.gov Cenobamate, an anti-epileptic drug, is known to be a CYP3A4 inducer. wikipedia.orgnih.govdntb.gov.uaguidetoimmunopharmacology.org Dabrafenib, a kinase inhibitor used in cancer treatment, is also a CYP3A4 inducer. wikipedia.orgguidetopharmacology.orglarvol.comresearchgate.netnih.gov Enzalutamide, an androgen receptor inhibitor, is a known inducer of CYP3A4, which can lead to decreased serum concentrations of co-administered drugs metabolized by this enzyme. wikipedia.orgwikidata.orgmims.comflybase.orgciteab.com Stiripentol, an anticonvulsant, has been identified as both an inhibitor and inducer of CYP3A4. wikipedia.orgcenmed.commhmedical.comnewdrugapprovals.org
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when the effects of this compound are altered by the concurrent use of other drugs, without necessarily affecting its metabolism.
Concurrent Corticosteroid Use (Systemic and Topical)
The concurrent use of this compound with other corticosteroids, whether systemic or topical, can increase the risk of cumulative side effects, particularly suppression of the hypothalamic-pituitary-adrenal (HPA) axis. patsnap.comwikipedia.orgwikipedia.orggsk.com This is due to the additive immunosuppressive and systemic effects of corticosteroids. patsnap.com Caution is advised to avoid potential interactions that could affect efficacy or increase skin irritation when combining topical agents. patsnap.com
Effects on Hyperglycemia Risk with Antidiabetic Agents and Sulfonamides
Corticosteroids can influence glucose metabolism, potentially leading to hyperglycemia. Concurrent use of this compound with antidiabetic agents or sulfonamides may increase the risk or severity of hyperglycemia. wikipedia.orgdrugbank.com Close monitoring of blood glucose levels may be necessary in patients receiving these combinations.
Electrolyte Imbalance Risk with Diuretics
Systemic corticosteroids, including those absorbed topically, can influence electrolyte balance, primarily by increasing the renal excretion of potassium and calcium and promoting sodium and fluid retention. ijbcp.com This inherent effect can exacerbate the electrolyte-disturbing effects of certain diuretics, particularly thiazide and loop diuretics, which also lead to potassium loss. ijbcp.commeded101.comnih.govnih.gov
The concomitant use of Clobetasone (referring to systemic exposure from topical application) with thiazide diuretics, such as Hydrochlorothiazide, or loop diuretics, such as Furosemide, may increase the risk or severity of electrolyte imbalance. drugbank.com This interaction primarily manifests as an enhanced risk of hypokalemia (low serum potassium levels). meded101.comnih.govnih.gov Hypokalemia can lead to various complications, including muscle weakness, cramps, and potentially serious cardiac arrhythmias. nih.govnih.gov
While topical this compound is noted for having minimal suppression of the hypothalamic-pituitary-adrenal axis compared to some other potent corticosteroids, systemic absorption is still possible. wikipedia.orggsk.commedsafe.govt.nz Therefore, when this compound is used, especially on large surface areas, for prolonged periods, or with occlusion, the potential for systemic effects, including electrolyte disturbances, should be considered, particularly in patients concurrently receiving diuretic therapy. gsk.com
Cardiac Glycoside Interactions
Cardiac glycosides, such as Digoxin, are medications used to treat certain heart conditions, including heart failure and atrial fibrillation. wikipedia.orgmims.com The effectiveness and safety of cardiac glycosides are highly dependent on maintaining serum potassium levels within a narrow therapeutic range. meded101.comnih.gov
Hypokalemia, which can be induced or exacerbated by corticosteroids and potassium-losing diuretics, increases the sensitivity of the myocardium to the effects of cardiac glycosides. meded101.comnih.gov This increased sensitivity can lead to Digoxin toxicity, even when Digoxin levels are within the seemingly therapeutic range. meded101.comnih.gov Symptoms of Digoxin toxicity can include nausea, vomiting, visual disturbances, and potentially life-threatening cardiac arrhythmias. wikipedia.org
Given the potential for this compound to contribute to hypokalemia, particularly with systemic absorption, concomitant use with cardiac glycosides like Digoxin increases the risk of Digoxin toxicity. drugbank.comherts.ac.uk Although direct research detailing this specific interaction with this compound was not extensively found, the known interaction between systemic corticosteroids, diuretics, and cardiac glycosides highlights a potential risk that warrants consideration in clinical practice. drugbank.comherts.ac.uk
Table 1: Potential Drug Interactions with this compound (related to Electrolyte Imbalance and Cardiac Glycosides)
| Interacting Drug Class | Examples of Interacting Drugs | Potential Outcome | Mechanism |
| Diuretics | Thiazide diuretics (e.g., Hydrochlorothiazide) drugbank.com | Increased risk of electrolyte imbalance, especially hypokalemia ijbcp.commeded101.comnih.govnih.govdrugbank.com | Additive effects on potassium excretion ijbcp.commeded101.comnih.govnih.gov |
| Loop diuretics (e.g., Furosemide) nih.gov | Increased risk of electrolyte imbalance, especially hypokalemia nih.govnih.gov | Additive effects on potassium excretion nih.govnih.gov | |
| Cardiac Glycosides | Digoxin drugbank.comherts.ac.uk | Increased risk of Digoxin toxicity meded101.comnih.govdrugbank.comherts.ac.uk | Hypokalemia (induced or exacerbated by corticosteroid/diuretic) increases myocardial sensitivity to Digoxin meded101.comnih.gov |
Preclinical and Experimental Research Models
Animal Models for Anti-inflammatory Activity Assessment
Animal models are widely used to evaluate the anti-inflammatory effects of topical corticosteroids like clobetasone (B1204786) butyrate (B1204436). These models aim to mimic inflammatory conditions seen in humans. One such model is the croton oil ear edema model in rats, which has been utilized to study superficial skin inflammation. japsonline.com In studies using this model, formulations containing clobetasone butyrate with biopolymer demonstrated a significant reduction in inflammation compared to some commercially available clobetasol (B30939) preparations. japsonline.com
The vasoconstriction test is a common method used to assess the topical anti-inflammatory potency of corticosteroids. researchgate.netnih.govnih.govmedsafe.govt.nzeczema.org This test measures the degree of blanching (whitening) of the skin caused by the constriction of blood vessels, which is a characteristic effect of topical corticosteroids and correlates with their anti-inflammatory activity. researchgate.neteczema.org this compound has been shown to exhibit good activity in the vasoconstriction test. nih.govnih.gov Assessments using this test have placed this compound in the moderately potent group of topical corticosteroids. medsafe.govt.nzeczema.org
Animal Models for Epidermal Atrophy and Skin Thinning
A significant concern with topical corticosteroid use is the potential for epidermal atrophy and skin thinning. Animal models, such as studies conducted in swine (pigs), have been employed to evaluate this effect. nih.govnih.govmedchemexpress.com In these models, this compound has been shown to cause less thinning of the epidermis compared to certain other steroids, such as fluocinolone (B42009) acetonide and flurandrenolone. nih.govnih.govmedchemexpress.com For instance, a study involving application on pig skin for 7 weeks indicated that this compound caused moderate to slight atrophy and significantly less epidermal thinning than flurandrenolone or fluocinolone acetonide. medchemexpress.com
Studies on Hypothalamic-Pituitary-Adrenal (HPA) Axis Function in Animals
The potential for systemic absorption of topical corticosteroids can lead to suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Studies in animals have investigated the effects of this compound on HPA function. These studies generally suggest that this compound has a minimal effect on the HPA axis. gskstatic.comgsk.comhres.canih.govnih.govmedsafe.govt.nzviamedica.plhpra.ie Even under conditions designed to favor maximal percutaneous absorption, this compound ointment had minimal effect on HPA function in animal models. nih.govnih.gov Pharmacological studies in both animals and humans have indicated a low level of systemic activity for this compound. gskstatic.comgsk.comhres.ca
In Vitro Studies on Cellular and Molecular Effects
In vitro studies provide insights into the cellular and molecular mechanisms of this compound's action. As a corticosteroid, this compound is understood to exert its effects by binding to glucocorticoid receptors, influencing gene transcription, and modulating the production of inflammatory mediators. patsnap.com This includes the inhibition of phospholipase A2, which is involved in the synthesis of pro-inflammatory substances like prostaglandins (B1171923) and leukotrienes. patsnap.com
Studies have investigated the impact of this compound on the function of polymorphonucleated leucocytes (PMNs), which are involved in the immune response and phagocytosis. One study in children with atopic dermatitis examined the effects of this compound on the phagocytic cell function of polymorphonucleated leucocytes. researchgate.netresearchgate.net The results indicated that this compound did not significantly affect the metabolic functions of circulating granulocytes. researchgate.netresearchgate.net Generally, corticosteroids are known to reduce phagocytosis and bactericidal activity of PMNs. slideshare.net
This compound is understood to impair the function of immune cells such as macrophages, which play a role in the inflammatory response. patsnap.com Research on butyrate in general (the compound, not specifically this compound) has shown its ability to modulate macrophage activity, influencing both pro-inflammatory and anti-inflammatory responses. plymouth.ac.ukresearchgate.netmdpi.commdpi.comnih.gov Butyrate has been suggested to inhibit pro-inflammatory cytokines and M1 macrophages while potentially stimulating anti-inflammatory cells like M2 macrophages. mdpi.com Studies have also indicated that butyrate can suppress the production of inflammatory mediators like TNFα and IL-1β by macrophages. plymouth.ac.ukmdpi.com
Gene Expression Alterations in Specific Cell Lines
This compound, as a glucocorticoid, exerts its effects by influencing gene expression. Upon binding to intracellular glucocorticoid receptors, the complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either upregulation or downregulation of gene transcription patsnap.com.
Studies on the effects of corticosteroids, including this compound, on fibroblasts cultured from human skin have shown that high concentrations can significantly reduce proliferation nih.gov. Furthermore, this compound demonstrated a notable inhibitory effect on the secretion of acid mucopolysaccharide by these fibroblasts nih.gov.
In the context of psoriasis, a study investigating the effects of different treatments on epidermal cells found that a combination treatment including clobetasone 17-butyrate resulted in a significant reduction in the number of vimentin-positive cells (non-keratinocytes) nih.gov. This suggests an influence on the cellular composition within the epidermis.
While research on butyrate compounds in other cell lines, such as colorectal cancer cells, has shown significant alterations in the expression of thousands of protein-coding and miRNA genes, and effects on cell cycle and apoptosis, these findings are related to butyrate in general and not specifically this compound in the context of skin cells mdpi.comwaocp.org.
Nickel-Induced Contact Dermatitis Models
Nickel-induced contact dermatitis is an experimental model used to evaluate the activity of topical corticosteroids in experimentally induced inflammation in humans tandfonline.comresearchgate.net. This model involves applying patches containing nickel to previously sensitized subjects to induce dermatitis researchgate.net.
Studies utilizing this model have compared the efficacy of this compound cream against other treatments, such as hydrocortisone (B1673445) cream and the emollient base alone. In one study involving volunteers with nickel-induced contact dermatitis, this compound 0.05% cream showed a significantly better response in terms of physician's global assessment after 7 days of treatment compared to hydrocortisone 1% cream and no treatment nih.gov. This compound 0.05% cream also demonstrated a better response than its emollient base alone, although this difference was not statistically significant nih.gov.
The anti-inflammatory activity of this compound in this model is indicated by its ability to reduce the signs of dermatitis. In a comparative study, this compound reduced allergic contact dermatitis by 23.5% (p = 0.01) nih.gov. This was compared to tea tree oil, which showed a 40.5% reduction (p = 0.003), and zinc oxide, which showed a 17.4% reduction (p = 0.04) nih.gov.
The effectiveness of this compound in the nickel-induced contact dermatitis model suggests its potential in managing inflammatory skin reactions.
Table 1: Effect of Topical Treatments on Allergic Contact Dermatitis in a Nickel-Induced Model
| Treatment | Reduction in Allergic Contact Dermatitis (%) | p-value |
| Tea tree oil 20% or 50% | 40.5 | 0.003 |
| This compound 0.05% | 23.5 | 0.01 |
| Zinc oxide 20% | 17.4 | 0.04 |
*Data derived from a study on experimental contact dermatitis nih.gov.
Table 2: Physician's Global Assessment of Treatment Response in Nickel-Induced Contact Dermatitis
| Treatment | Response Rate (%) | Statistical Significance Comparison |
| This compound 0.05% cream | 78 | vs Hydrocortisone 1% cream (p = 0.046) nih.gov |
| vs No treatment (p = 0.016) nih.gov | ||
| Hydrocortisone 1% cream | 39 | |
| Emollient base | 56 | vs this compound 0.05% cream (not statistically significant) nih.gov |
| No treatment | 28 |
*Data derived from a study in nickel-induced contact dermatitis nih.gov.
Novel Delivery Systems and Formulation Research
Ocular Drug Delivery System Development
Delivering drugs to the eye presents significant challenges due to the organ's protective mechanisms, including rapid tear turnover, the corneal barrier, and nasolacrimal drainage, which result in poor bioavailability of conventional topical formulations, often as low as 1-5%. mdpi.comresearchgate.netmdpi.comumw.edu.pl To overcome these limitations, researchers are exploring advanced ocular drug delivery systems for compounds like clobetasone (B1204786) butyrate (B1204436). mdpi.comresearchgate.netmdpi.comumw.edu.plthepharmajournal.com
Nanowafer Systems for Sustained Release
Nanowafer systems represent an emerging innovation in ocular drug delivery aimed at achieving sustained release and enhanced bioavailability. researchgate.netclearsidebio.comacs.org These systems are designed as small, transparent discs containing arrays of drug-loaded nanoreservoirs. clearsidebio.com Studies on nanowafer technology indicate their potential to increase drug residence time on the ocular surface, leading to enhanced therapeutic efficacy compared to conventional topical eye drops. clearsidebio.comacs.org The design allows for controlled drug release, and the nanowafer is intended to dissolve over time after the drug is released. clearsidebio.com
Liposomes, Micropolymer Systems, Solid Inserts
Sophisticated drug delivery systems such as liposomes, micropolymer systems, and solid inserts are being investigated to improve ocular drug delivery. mdpi.comthepharmajournal.com Ophthalmic inserts are sterile solid or semi-solid devices specifically shaped and sized for placement in the cul-de-sac or conjunctival sac. mdpi.comthepharmajournal.comajprd.comgsconlinepress.com They are designed to provide extended drug release and potentially improve patient compliance by reducing dosing frequency. thepharmajournal.comajprd.com These inserts can be classified based on their solubility as insoluble, soluble, or biodegradable, and they work by increasing the contact time between the formulation and the conjunctival tissue, ensuring sustained drug release. thepharmajournal.comajprd.com Liposomes, as colloidal systems, offer the ability to encapsulate both hydrophilic and lipophilic drugs, demonstrating good biocompatibility and controlled release properties. ulisboa.pt Micropolymer systems are also recognized as advanced formulations for ocular delivery. mdpi.com
Iontophoresis Applications
Iontophoresis is a non-invasive technique that utilizes a small electrical current to enhance the penetration of ionized drugs through ocular tissues. mdpi.comresearchgate.netreviewofoptometry.comescrs.orgreviewofcontactlenses.comresearchgate.net This method can lead to higher bioavailability and reduced clearance compared to traditional topical eye drops by promoting the movement of charged molecules across biological membranes. mdpi.comreviewofoptometry.comescrs.orgreviewofcontactlenses.com While the application of iontophoresis specifically with clobetasone butyrate is not detailed in the provided search results, the technique is discussed in the context of delivering anti-inflammatory agents and corticosteroids for treating ocular inflammatory conditions. reviewofoptometry.comescrs.org
Prodrug Approach for Enhanced Permeability
The prodrug approach is a chemical strategy employed to enhance the permeability and other advantageous physicochemical properties of a drug molecule. mdpi.comresearchgate.netactamedicamarisiensis.romdpi.commdpi.com Prodrugs are chemically modified derivatives that are initially inactive but are converted to the active form within the body through biotransformation. mdpi.comresearchgate.netactamedicamarisiensis.romdpi.commdpi.com this compound itself is noted as a corticosteroid where the C17-αOH group is converted to an ester, illustrating the use of a prodrug strategy in its development to potentially improve properties like permeability. researchgate.netactamedicamarisiensis.ro
Strategies for Improved Bioavailability and Tissue Targeting
Improving the bioavailability of this compound, particularly in ocular applications where conventional formulations have low absorption (1-5%), is a primary focus of novel delivery system research. mdpi.comresearchgate.netmdpi.comumw.edu.pl Strategies to achieve this include increasing the residence time of the drug on the ocular surface, enhancing its penetration through the cornea and other ocular barriers, and utilizing advanced formulations like nanocarriers and inserts. mdpi.comresearchgate.netmdpi.comumw.edu.plthepharmajournal.comacs.orgulisboa.pt Beyond just improved absorption, research is also directed towards achieving better tissue targeting, which can be facilitated by certain prodrug designs and targeted delivery systems. researchgate.netmdpi.com Nanoparticles and liposomes, for instance, are explored for their potential to offer enhanced drug stability, controlled release, and deeper penetration into ocular tissues, contributing to improved bioavailability and potential targeting. researchgate.netulisboa.pt
Formulation Optimization for Specific Conditions
This compound is available in various topical formulations, such as creams, ointments, and lotions, primarily for dermatological applications. patsnap.comgsk.comeurjchem.commedicines.org.ukgsk.commedsafe.govt.nz The selection of a specific formulation is often dependent on the condition being treated and the affected body area. patsnap.com Ongoing research aims to optimize these formulations to enhance the therapeutic benefits. patsnap.com For ocular use, this compound is formulated as eye drops, with concentrations such as 0.1% or 1.0% being mentioned in research. eurjchem.comdrugbank.comnih.govbmj.comgoogle.comnih.gov Formulation optimization for ocular delivery involves considering factors like solubility and stability, and research has explored different compositions, including O/W emulsion compositions designed to improve the solubility of poorly water-soluble drugs like this compound in tear fluid. eurjchem.comgoogle.comgoogle.comgoogle.com Studies have also compared the efficacy of this compound eye drops with other corticosteroid formulations in treating ocular inflammation. nih.govbmj.comnih.gov Furthermore, specific topical formulations, such as a composition for atopic dermatitis containing this compound and diester adipate, have been developed with the aim of improving anti-inflammatory effects and reducing irritation. google.com
Future Research Directions and Unanswered Questions
Long-term Safety and Efficacy Studies in Specific Patient Populations
While clobetasone (B1204786) butyrate (B1204436) is considered to have low systemic activity, particularly compared to more potent corticosteroids, questions remain regarding its long-term safety and efficacy, especially in specific patient populations. hpra.iegskstatic.comviamedica.pl Future research should focus on conducting extended studies in vulnerable groups such as infants and children, where the risk of systemic absorption and potential side effects like adrenal suppression and skin damage are of greater concern. gsk.com Although some studies have assessed its use in children, longer-term data is needed to fully understand any potential cumulative effects or impact on development. viamedica.plnih.govscispace.com Similarly, specific patient populations with compromised skin barriers or those requiring application to large surface areas could benefit from dedicated long-term studies to assess systemic exposure and associated risks. gsk.com
Elucidation of Unexplored Molecular Pathways
The primary mechanism of action of clobetasone butyrate involves binding to glucocorticoid receptors and modulating gene expression to suppress pro-inflammatory cytokines and upregulate anti-inflammatory proteins. patsnap.compatsnap.com However, the full spectrum of molecular pathways influenced by this compound, particularly at a detailed level, may not be completely understood. Future research could utilize advanced molecular techniques, such as transcriptomic profiling and chromatin immunoprecipitation assays, to comprehensively map its binding dynamics to glucocorticoid receptors and identify unique downstream genetic targets. Investigating how its molecular interactions might differ from other corticosteroids in modulating specific pathways, such as NF-κB, could provide deeper insights into its specific therapeutic profile.
Development of Targeted Delivery Systems to Minimize Systemic Exposure
Minimizing systemic exposure while maximizing local efficacy is a continuous goal for topical corticosteroids. Although this compound already exhibits low systemic absorption, especially compared to more potent options, the development of advanced targeted delivery systems could further enhance its safety profile. hpra.iegskstatic.comviamedica.pl Innovations in drug delivery, such as nano-encapsulation technology, are being explored in dermatology to improve absorption and potentially provide longer-lasting relief with reduced systemic uptake. marketresearchintellect.com Research into novel formulations and delivery vehicles specifically for this compound could aim to improve its penetration into the target skin layers while limiting its entry into systemic circulation, thereby potentially reducing the risk of systemic side effects, even with prolonged or extensive use. mdpi.compharmaffiliates.com
Investigations into Off-Target Effects at Sub-therapeutic Concentrations
While research often focuses on the effects of therapeutic concentrations, investigations into potential off-target effects of this compound at sub-therapeutic concentrations could be valuable. Understanding any subtle interactions or effects on cellular processes or pathways at very low levels could contribute to a more complete safety assessment and potentially uncover novel biological activities. Research in this area could involve sensitive in vitro and in vivo models to detect and characterize any such effects.
Impact on Gut Microbiome and Immune Modulation Beyond Topical Application (referencing butyrate's broader roles)
Given that clobetasone is esterified with butyrate, a short-chain fatty acid known for its significant roles in gut health and immune modulation, future research could explore any potential indirect or systemic effects related to the butyrate component. mdpi.commdpi.comnih.govcambridge.org While topical absorption of this compound is generally low, the metabolic fate of the butyrate ester once absorbed is an area for potential investigation. Research on butyrate has highlighted its influence on gut barrier function, anti-inflammatory effects, and immune homeostasis, as well as potential broader implications in metabolic and neurological health. mdpi.commdpi.comnih.govnih.gov Although direct evidence linking topical this compound specifically to changes in the gut microbiome or systemic immune modulation is currently limited, exploring this connection, perhaps through studies on metabolites or systemic biomarkers, could be a novel research avenue, drawing upon the known broader roles of butyrate. mdpi.comnih.govscience.govnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
